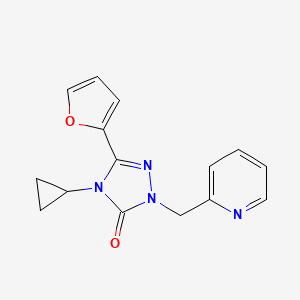

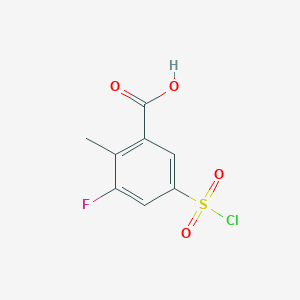

![molecular formula C10H12ClFN2O2 B2998569 N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide CAS No. 329080-22-0](/img/structure/B2998569.png)

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. CF3 is a member of the acetamide class of compounds and has been synthesized using various methods. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide and its derivatives have been synthesized through various chemical processes aimed at exploring their potential applications in medicinal chemistry and drug synthesis. For instance, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, was studied using immobilized lipase as a catalyst, highlighting the importance of such intermediates in the synthesis of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018). This research underscores the broader category of acetamide derivatives' role in synthesizing compounds with potential pharmaceutical applications.

Anticancer and Anti-inflammatory Applications

Derivatives of N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide have shown promise in anticancer and anti-inflammatory applications. A study on the synthesis of novel derivatives indicated significant anti-inflammatory activity among some synthesized compounds, suggesting potential for development into anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013). Another research effort focused on synthesizing N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through in silico modeling, targeting the VEGFr receptor, which plays a critical role in cancer development (G. Sharma et al., 2018).

Environmental and Biological Interactions

The metabolism and environmental interactions of structurally similar compounds have also been a focus. For instance, the metabolism of 3-chloro-4-fluoro-aniline in dog and rat was studied, identifying metabolites such as N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, which shares a similar structural motif, underscoring the importance of understanding these compounds' environmental and biological degradation pathways (M. Baldwin & David H. Hutson, 1980).

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-hydroxyethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O2/c11-8-5-7(1-2-9(8)12)14-10(16)6-13-3-4-15/h1-2,5,13,15H,3-4,6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFFPVQUZIELRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CNCCO)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-((4-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998486.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)

![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)

![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)